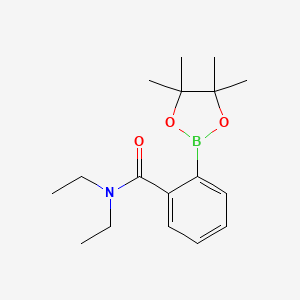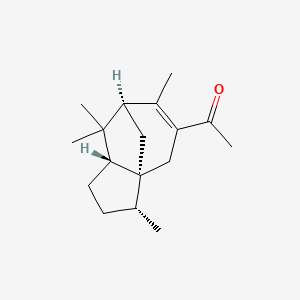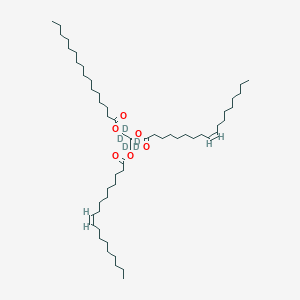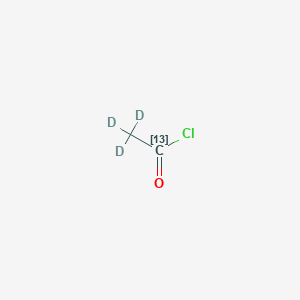
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar molecules: 2-acetamido-2-deoxy-beta-D-galactopyranose and D-galactopyranose. This compound is of significant interest in the fields of biochemistry and glycobiology due to its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose can be achieved through enzymatic methods. One such method involves the use of beta-N-acetylhexosaminidase from Aspergillus oryzae, which catalyzes the formation of the compound from its monosaccharide precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar molecules.
Reduction: This reaction can convert carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycosylation processes.
Medicine: It is investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: It is used in the production of bioactive compounds and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and immune response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other disaccharides and glycosides, such as:
- 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose
- 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose
Uniqueness
What sets 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose apart is its specific structural configuration and the presence of the acetamido group, which imparts unique biochemical properties and reactivity.
Properties
CAS No. |
34621-75-5 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10-,11-,12+,13?,14+/m1/s1 |
InChI Key |
DRHGSSXSNNHAAL-KMJSDMRTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)


